3-Aminothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
3-Aminothieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H6N2O2S. It is characterized by a fused ring system consisting of a thieno and pyridine ring, with an amino group at the 3-position and a carboxylic acid group at the 2-position.
Mechanism of Action
Target of Action
It is known that the compound is a versatile precursor for the synthesis of related fused pyrimidine hybrids . These pyrimidine hybrids have demonstrated potent inhibitory activity to mGluR1, which plays a crucial role in the central sensitization of pain and other functions with potential implications for neurological and psychiatric conditions .
Mode of Action
The mode of action of 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid involves its use as a precursor in the synthesis of related fused pyrimidine hybrids . The synthesis process involves the reaction of 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .
Biochemical Pathways
The synthesized pyrimidine hybrids have shown to inhibit mglur1, suggesting that they may affect the glutamatergic system and related neurological pathways .
Result of Action
The synthesized pyrimidine hybrids have demonstrated various biological activities, including anticancer, antioxidant, antihypertensive, antiviral, antidiabetic, anti-inflammatory, anti-ulcer, antibacterial, anti-influenza, and antimalarial activities .
Action Environment
The synthesis of related pyrimidine hybrids was evaluated in different solvents under traditional heating or microwave irradiation, suggesting that these factors may influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Thienopyridine bearing structures are associated with various biochemical activities, including interactions with HMG-CoA reductase inhibitors, agonists for the luteinizing hormone receptor, histone lysine demethylase KDM5A inhibitors, and others .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid in laboratory settings. It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminothieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate thieno and pyridine derivatives under specific conditions. For example, the reaction of ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with sodium hydroxide in dioxane, followed by acidification with citric acid, yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Aminothieno[3,2-b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Various alkyl halides, acyl chlorides, and anhydrides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted thieno[3,2-b]pyridine derivatives .
Scientific Research Applications
3-Aminothieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials with unique electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
3-Aminothieno[2,3-b]pyridine-2-carboxylic acid: This isomer differs in the position of the thieno ring fusion, which can lead to different chemical and biological properties.
3-Aminobenzo[b]thiophene-2-carboxylic acid:
Uniqueness
3-Aminothieno[3,2-b]pyridine-2-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct reactivity and potential for diverse applications in research and industry. Its ability to inhibit specific enzymes like LIMK1 highlights its potential in medicinal chemistry .
Properties
IUPAC Name |
3-aminothieno[3,2-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-5-6-4(2-1-3-10-6)13-7(5)8(11)12/h1-3H,9H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDSAMPAYOLUMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(S2)C(=O)O)N)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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